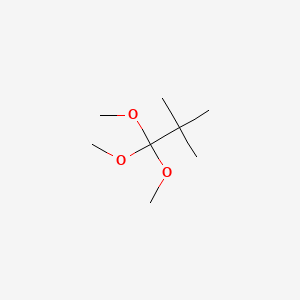
1,1,1-Trimethoxy-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C8H18O3. It is a derivative of neopentane, where three hydrogen atoms are replaced by methoxy groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trimethoxy-2,2-dimethylpropane can be synthesized through the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst such as camphor-10-sulfonic acid. The reaction is typically carried out in dimethyl sulfoxide at 60°C for 15 hours .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form neopentyl alcohol and methanol.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Neopentyl alcohol and methanol.
Oxidation: Carbonyl compounds.
Substitution: Various substituted neopentane derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trimethoxy-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethoxy-2,2-dimethylpropane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to undergo transformations that can modulate its activity and effects.
Comparación Con Compuestos Similares
Similar Compounds
Neopentane: The parent compound with a similar structure but without methoxy groups.
1,1,1-Trimethoxy-2-methylpropane: A related compound with one less methyl group.
Uniqueness
1,1,1-Trimethoxy-2,2-dimethylpropane is unique due to its three methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
97419-16-4 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1,1,1-trimethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C8H18O3/c1-7(2,3)8(9-4,10-5)11-6/h1-6H3 |
Clave InChI |
BUBRHNQMQUMNFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)

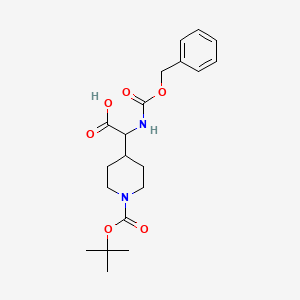
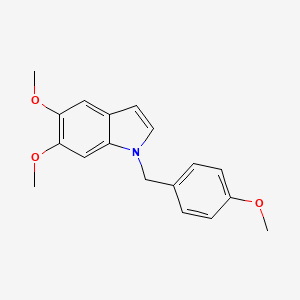
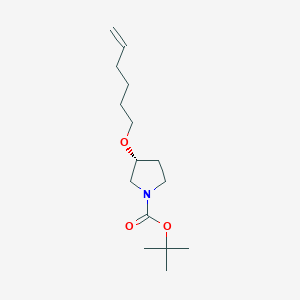
![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)
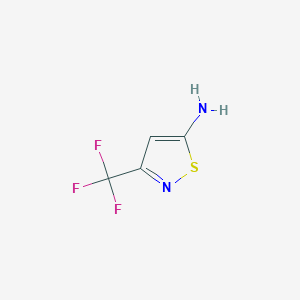
![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)
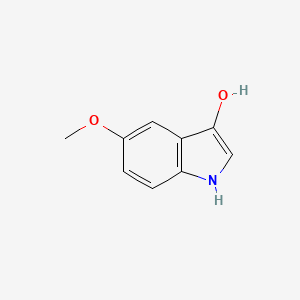
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
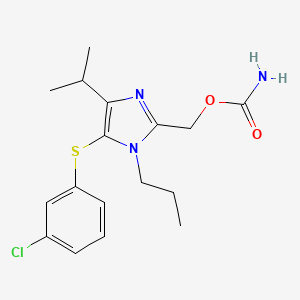


![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
